An In-depth Technical Guide to 4-Amino-3-bromo-5-nitrobenzotrifluoride: Chemical Properties and Potential Applications
An In-depth Technical Guide to 4-Amino-3-bromo-5-nitrobenzotrifluoride: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-bromo-5-nitrobenzotrifluoride is a substituted aromatic amine containing a trifluoromethyl group, a nitro group, and a bromine atom. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties of 4-Amino-3-bromo-5-nitrobenzotrifluoride, along with proposed experimental protocols and a discussion of its potential applications in drug development, particularly as a kinase inhibitor.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 4-Amino-3-bromo-5-nitrobenzotrifluoride is presented in the table below. This data has been compiled from various chemical databases and literature sources.
| Property | Value | Source |
| CAS Number | 113170-71-1 | [1] |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | [1] |
| Molecular Weight | 285.02 g/mol | [1] |
| IUPAC Name | 2-bromo-6-nitro-4-(trifluoromethyl)aniline | [1] |
| Melting Point | 71-74 °C | [2] |
| Boiling Point | 278 °C (Predicted) | [3] |
| Density | 1.859 g/cm³ (Predicted) | |
| Appearance | Pale yellow to yellow crystalline solid | |
| Solubility | Soluble in many organic solvents | [4] |
Spectral Data
| Type of Spectrum | Key Features | Source |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M+): m/z 284, 286 (due to bromine isotopes) | [1] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C-NO₂, C-F, and aromatic C-H and C=C vibrations are expected. | [1] |
| ¹H NMR Spectroscopy | Aromatic protons and amine protons will show characteristic chemical shifts. | [5] |
| ¹³C NMR Spectroscopy | Aromatic carbons and the trifluoromethyl carbon will have distinct chemical shifts. | [6] |
Experimental Protocols
Proposed Synthesis of 4-Amino-3-bromo-5-nitrobenzotrifluoride
Reaction: Bromination of 4-amino-3-nitrobenzotrifluoride
Materials:
-
4-Amino-3-nitrobenzotrifluoride
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-nitrobenzotrifluoride (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Amino-3-bromo-5-nitrobenzotrifluoride.
Proposed Purification and Analysis
Purification:
The crude product can be purified using standard laboratory techniques. Given the aromatic and polar nature of the compound, column chromatography on silica gel is a suitable method. A solvent system with a gradient of ethyl acetate in hexane would likely provide good separation. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, could be an alternative or additional purification step.
Analysis:
The purity and identity of the synthesized compound can be confirmed by a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Potential Applications in Drug Development
Substituted anilines are a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[7][8][9][10][11] The trifluoromethyl group is known to enhance the metabolic stability and cell permeability of drug candidates.[12][13] The presence of amino, bromo, and nitro groups on the aniline ring of 4-Amino-3-bromo-5-nitrobenzotrifluoride provides multiple points for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for biological activity.
Kinase Inhibition
Many kinase inhibitors feature a substituted aniline core that interacts with the ATP-binding site of the kinase. The amino group can act as a hydrogen bond donor, while the rest of the molecule can be modified to achieve selectivity and potency for a specific kinase. Given this precedent, 4-Amino-3-bromo-5-nitrobenzotrifluoride is a promising starting material for the synthesis of novel kinase inhibitors.
The diagram above illustrates a potential mechanism of action where a kinase inhibitor derived from 4-Amino-3-bromo-5-nitrobenzotrifluoride could target a key kinase, such as PI3K, in a cancer-related signaling pathway. Inhibition of this pathway can lead to a decrease in cell proliferation and survival, which is a desirable outcome in cancer therapy.
Safety and Handling
4-Amino-3-bromo-5-nitrobenzotrifluoride is classified as an irritant.[2][3] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Amino-3-bromo-5-nitrobenzotrifluoride is a chemical compound with significant potential as a building block in the synthesis of novel organic molecules, particularly for applications in drug discovery. Its unique combination of functional groups makes it an attractive starting point for the development of kinase inhibitors and other therapeutic agents. While detailed experimental protocols for its synthesis and specific biological applications are not yet widely published, this guide provides a solid foundation of its chemical properties and a strong rationale for its further investigation by researchers in the field.
References
- 1. 4-Amino-3-bromo-5-nitrobenzotrifluoride | C7H4BrF3N2O2 | CID 145492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-溴-6-硝基-4-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. soci.org [soci.org]
- 12. journaleras.com [journaleras.com]
- 13. tsijournals.com [tsijournals.com]
